Dec-2-yn-4-ol
Description
Dec-2-yn-4-ol (CAS No. 102616-18-2) is a terminal alkyne alcohol with a 10-carbon chain, characterized by a hydroxyl group at position 4 and a triple bond between carbons 2 and 3. Its molecular formula is C₁₀H₁₈O, with a molecular weight of 154.25 g/mol. Key physical properties include a boiling point of 247.64°C (estimated), a density of 0.8568 g/cm³, and a refractive index of 1.4455 (estimated) . The compound has demonstrated utility in organic synthesis, particularly as a reactant in transition metal-catalyzed reactions. For instance, it was used to synthesize 2-tert-butoxycarbonylamino-3-phenylpropionic acid 1-hexylbut-2-ynyl ester with an 88% yield under DCC/DMAP coupling conditions .
Properties
CAS No. |
71393-77-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
dec-2-yn-4-ol |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-9-10(11)8-4-2/h10-11H,3,5-7,9H2,1-2H3 |
InChI Key |
UHCYHYDEYHUCHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C#CC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dec-2-yn-4-ol can be synthesized through several methods. One common approach involves the alkynylation of aldehydes mediated by zinc and allyl bromide. This method allows for the reaction of aromatic, aliphatic, and vinyl aldehydes with terminal alkynes to produce propargylic alcohols, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. These methods often employ catalysts and optimized reaction conditions to maximize yield and efficiency. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Dec-2-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkenes or alkanes.
Substitution: Produces halides or other substituted derivatives.
Scientific Research Applications
Dec-2-yn-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dec-2-yn-4-ol involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that may interact with biological targets. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions contribute to the compound’s biological and chemical activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Dec-2-yn-4-ol with structurally related alkyne and alkene alcohols, focusing on molecular features, physical properties, and reactivity.
Table 1: Comparative Data for this compound and Analogous Compounds
Structural and Functional Analysis
Chain Length and Triple Bond Position this compound (C₁₀) has a longer carbon chain than 4-Nonyn-3-ol (C₉) and 3-Nonyn-2-ol (C₉), which may enhance its hydrophobicity and boiling point compared to shorter analogs . The triple bond in this compound (position 2-3) contrasts with 4-Nonyn-3-ol (position 3-4), affecting electronic distribution and steric accessibility during reactions.
Stereochemical Variants 4-Nonyn-3-ol (R) and 3-Nonyn-2-ol (2R) exhibit chirality, enabling enantioselective applications, whereas this compound lacks reported stereoisomerism .
Reactivity in Synthesis this compound’s terminal alkyne group facilitates coupling reactions (e.g., with phenylalanine derivatives) , whereas 2-Undecen-4-ol (an alkene alcohol) is more suited for electrophilic additions . 5,11-Hexadecadiyn-7-ol, with two triple bonds, may undergo complex cyclization or polymerization reactions, unlike mono-alkyne analogs .
Research Findings
Biological Activity
Dec-2-yn-4-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with related compounds.
This compound, with the chemical formula C₁₀H₁₈O, features a terminal alkyne and a hydroxyl functional group. Its structure allows it to engage in various chemical reactions, including oxidation and substitution, which can influence its biological activity. The compound's unique arrangement of functional groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with cellular components. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group is capable of forming hydrogen bonds. These interactions enhance the compound's binding affinity to various biological targets, influencing its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its effectiveness against various bacterial strains, the compound demonstrated inhibitory effects on growth and biofilm formation:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.01 μg/mL |
| Escherichia coli | 0.05 μg/mL |
| Pseudomonas aeruginosa | 0.1 μg/mL |
These findings suggest that this compound could be developed as a potential antimicrobial agent, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death:
| Cancer Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa | 5 |
| MCF7 | 10 |
| A549 | 15 |
These results indicate a dose-dependent response, highlighting the compound's potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Pent-4-yn-2-ol | Shorter carbon chain | Moderate antimicrobial properties |
| Hept-2-yn-4-ol | Similar structure | Limited anticancer activity |
| Oct-2-yn-4-ol | Longer carbon chain | Effective in specific microbial inhibition |
This compound stands out due to its optimal carbon chain length and functional group positioning, which enhance its biological activities compared to other alkynols.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study published in Frontiers in Microbiology demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus at concentrations as low as 0.01 μg/mL, significantly impacting metabolic activity within the biofilm .
- Anticancer Mechanisms : Research highlighted in Pharmacology Reports showed that this compound induced apoptosis in HeLa cells through mitochondrial pathway activation, suggesting its potential as an anticancer agent .
- Synergistic Effects : A combination therapy study indicated enhanced efficacy when this compound was used alongside conventional antibiotics against resistant bacterial strains, suggesting potential for clinical applications in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
